![molecular formula C15H20N2O2S2 B3860988 N-(5-tert-butyl-3,4-dimethyl-1,3-thiazol-2(3H)-ylidene)benzenesulfonamide](/img/structure/B3860988.png)
N-(5-tert-butyl-3,4-dimethyl-1,3-thiazol-2(3H)-ylidene)benzenesulfonamide
Overview
Description
N-(5-tert-butyl-3,4-dimethyl-1,3-thiazol-2(3H)-ylidene)benzenesulfonamide, also known as MTTB, is a compound that has gained significant attention in the field of scientific research. It is a thiazolium-based dye that is used as a redox indicator in cell viability assays. MTTB is a relatively new compound, and its synthesis, mechanism of action, and biochemical and physiological effects are still being studied.
Scientific Research Applications
Photodynamic Therapy Applications
N-(5-tert-butyl-3,4-dimethyl-1,3-thiazol-2(3H)-ylidene)benzenesulfonamide derivatives have been investigated for their potential in photodynamic therapy (PDT). For example, a study by Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base. These compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising as Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
Several studies have focused on the anticancer properties of compounds related to N-(5-tert-butyl-3,4-dimethyl-1,3-thiazol-2(3H)-ylidene)benzenesulfonamide. For instance, González-Álvarez et al. (2013) synthesized mixed-ligand copper(II)-sulfonamide complexes and found that these compounds exhibited DNA binding, DNA cleavage, genotoxicity, and anticancer activity. The complexes were effective in inducing apoptosis in human tumor cells (González-Álvarez et al., 2013).
Spectroscopic and Photophysical Studies
Studies have also been conducted on the spectroscopic and photophysical properties of benzenesulfonamide derivatives. Mary et al. (2021) investigated the antimicrobial bioactive benzenesulfonamide derivative, focusing on its spectroscopic analysis, DFT studies, and surface-enhanced Raman scattering. This research contributes to understanding the reactivity properties and potential pharmaceutical applications of these compounds (Mary et al., 2021).
Enzyme Inhibition and Molecular Docking Studies
Alyar et al. (2019) synthesized new Schiff bases derived from sulfamethoxazole and evaluated their effects on various enzyme activities. They conducted molecular docking studies to determine the binding interactions between the inhibitors and enzymes, providing insights into potential therapeutic applications (Alyar et al., 2019).
properties
IUPAC Name |
(NE)-N-(5-tert-butyl-3,4-dimethyl-1,3-thiazol-2-ylidene)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S2/c1-11-13(15(2,3)4)20-14(17(11)5)16-21(18,19)12-9-7-6-8-10-12/h6-10H,1-5H3/b16-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRMLZVYRVONRR-JQIJEIRASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=NS(=O)(=O)C2=CC=CC=C2)N1C)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(S/C(=N/S(=O)(=O)C2=CC=CC=C2)/N1C)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
43.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47199980 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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